molecular formula C16H12F3N3O2S2 B2586392 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034313-65-8

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2586392
CAS RN: 2034313-65-8
M. Wt: 399.41
InChI Key: WJZQYCAHBQLFGL-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as compound X, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. In

Scientific Research Applications

Conformational Studies in Anti-Leishmania Compounds

The conformational differences between N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide and its toluene-sulfonyl counterpart were studied through crystallographic analysis. These compounds were part of an antileishmania study, and the conformational differences in the solid state were explored to understand their activities in aqueous media. This study provides insights into how the structural conformations of such compounds might influence their biological activities, although no direct correlation with the compounds containing N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide was made (Borges et al., 2014).

Antimicrobial Activity and In Silico Studies

A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were synthesized and evaluated for their antimicrobial activity, particularly against M. tuberculosis. This study aimed to explore the impact of different linkers connecting the pyrazine and benzene cores on antimicrobial activity. While the compounds with the N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide structure were not directly mentioned, the research approach provides a framework for understanding how structural variations in sulfonamide compounds can affect their biological activities. In silico studies, including docking, were used to identify potential targets, suggesting a methodological approach for evaluating the biological activities of similar compounds (Bouz et al., 2019).

properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S2/c17-16(18,19)11-4-1-2-6-14(11)26(23,24)22-10-12-15(21-8-7-20-12)13-5-3-9-25-13/h1-9,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZQYCAHBQLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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